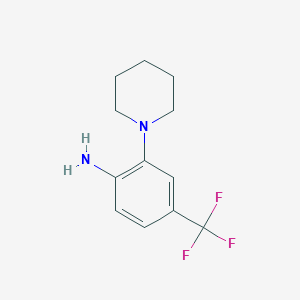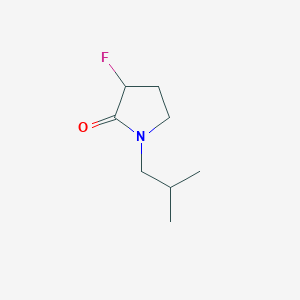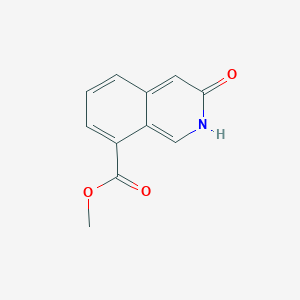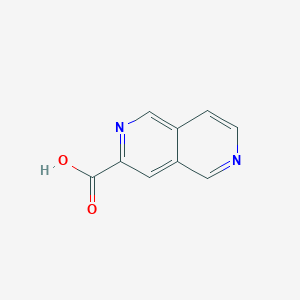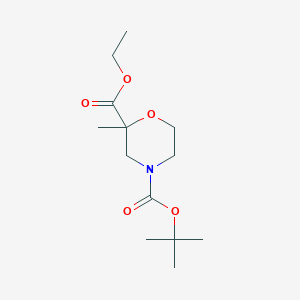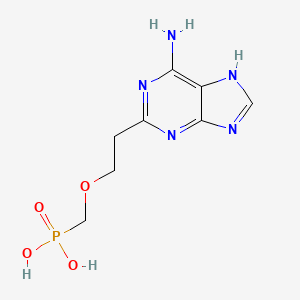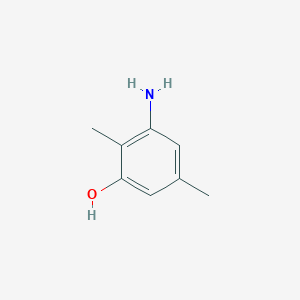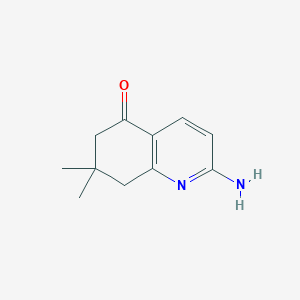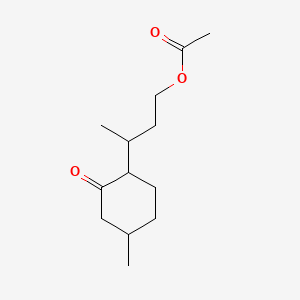
3-(4-Methyl-2-oxocyclohexyl)butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-2-oxocyclohexyl)butyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a cyclohexyl ring with a methyl and oxo group, and a butyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-oxocyclohexyl)butyl acetate typically involves the esterification of 3-(4-Methyl-2-oxocyclohexyl)butanol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-2-oxocyclohexyl)butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acetic acid.
Reduction: The oxo group in the cyclohexyl ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 3-(4-Methyl-2-oxocyclohexyl)butanol and acetic acid.
Reduction: 3-(4-Methyl-2-hydroxycyclohexyl)butyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methyl-2-oxocyclohexyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-2-oxocyclohexyl)butyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol, which can then interact with biological targets. The oxo group in the cyclohexyl ring may also play a role in its biological activity by forming hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: A simpler ester with a similar structure but lacking the cyclohexyl ring and oxo group.
3-(4-Methylcyclohexyl)butyl acetate: Similar structure but without the oxo group.
3-(4-Methyl-2-oxocyclohexyl)propyl acetate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
3-(4-Methyl-2-oxocyclohexyl)butyl acetate is unique due to the presence of both the oxo group and the cyclohexyl ring, which can impart distinct chemical and biological properties. The combination of these functional groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62048-31-1 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
3-(4-methyl-2-oxocyclohexyl)butyl acetate |
InChI |
InChI=1S/C13H22O3/c1-9-4-5-12(13(15)8-9)10(2)6-7-16-11(3)14/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
BFBQXRPYXKVBNE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1)C(C)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
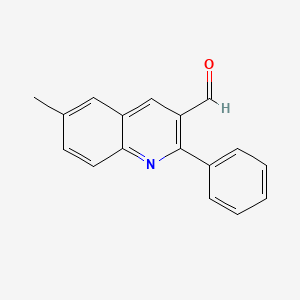

![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)
